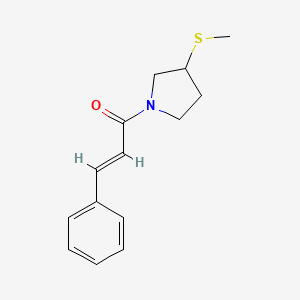

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 1798397-36-0

Cat. No.: VC6632668

Molecular Formula: C14H17NOS

Molecular Weight: 247.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798397-36-0 |

|---|---|

| Molecular Formula | C14H17NOS |

| Molecular Weight | 247.36 |

| IUPAC Name | (E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |

| Standard InChI Key | RKQXRSUTVQLTHW-BQYQJAHWSA-N |

| SMILES | CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

The molecular formula of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is C₁₅H₁₇NOS, with a molecular weight of 259.36 g/mol. Its structure comprises three key components:

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle substituted with a methylthio (-SMe) group at the 3-position.

-

Propenone backbone: An α,β-unsaturated ketone (enone) system in the (E)-configuration, where the phenyl group and pyrrolidine moiety occupy trans positions relative to the double bond.

-

Aromatic phenyl group: Provides hydrophobic character and potential π-π stacking interactions.

Spectroscopic data for analogous compounds, such as 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (CAS 14802-30-3), reveal characteristic IR absorptions for carbonyl (C=O) stretches near 1,680 cm⁻¹ and conjugated double bonds (C=C) around 1,590 cm⁻¹ . Nuclear magnetic resonance (NMR) analysis of similar chalcones shows distinct signals for the enone protons (δ 6.8–7.8 ppm for vinyl protons) and carbonyl carbons (δ 190–200 ppm in ¹³C NMR) .

Synthetic Methodologies

Claisen-Schmidt Condensation

Chalcone derivatives like 1-(2-methylphenyl)-3-phenylprop-2-en-1-one (CAS 13565-43-0) are typically synthesized via Claisen-Schmidt condensation between acetophenones and aromatic aldehydes . For the target molecule, this approach would require:

-

Ketone component: 3-(Methylthio)pyrrolidin-1-ylacetone.

-

Aldehyde component: Benzaldehyde or derivatives.

The reaction, catalyzed by NaOH or piperidine, forms the enone backbone with (E)-selectivity driven by steric hindrance .

Physicochemical Properties

The methylthio group enhances lipophilicity, potentially improving membrane permeability in biological systems . The enone moiety’s electrophilicity suggests reactivity toward nucleophiles, enabling further functionalization .

Challenges and Future Directions

-

Stereocontrol: Ensuring (E)-selectivity during synthesis requires optimization of base and solvent .

-

Biological profiling: No data exist on the compound’s toxicity or efficacy. Screening against cancer cell lines (e.g., MCF-7, HeLa) is warranted.

-

Scalability: Current methods for analogs involve multi-step sequences with moderate yields (30–88%) . Flow chemistry could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume